

# An In-Depth Technical Guide to the Discovery and Synthesis of GNX-865

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## Compound of Interest

Compound Name: GNX-865

Cat. No.: B14766118

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## Abstract

**GNX-865** is a novel small molecule inhibitor of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death pathways. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of **GNX-865**. Detailed experimental protocols for the key assays used to characterize its activity are provided, along with a summary of its quantitative data. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development, particularly those with an interest in mitochondrial-targeted therapeutics for ischemia-reperfusion injury and other related pathologies.

## Discovery of GNX-865

**GNX-865**, identified by its CAS number 1223568-82-8, belongs to a class of compounds known as cinnamic anilides.<sup>[1][2]</sup> The discovery of this class as potent inhibitors of the mitochondrial permeability transition pore (mPTP) was first reported in a 2014 publication in the Journal of Medicinal Chemistry by Fancelli et al.<sup>[1][3]</sup> This research detailed the development of a series of substituted cinnamic anilides that demonstrated significant protective effects against ischemia-reperfusion injury in preclinical models.<sup>[1][3]</sup>

The core structure of these compounds, including **GNX-865**, was optimized from initial high-throughput screening hits to yield potent mPTP inhibitors. The IUPAC name for **GNX-865** is (E)-

N-(3-chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)acrylamide.

## Synthesis of GNX-865

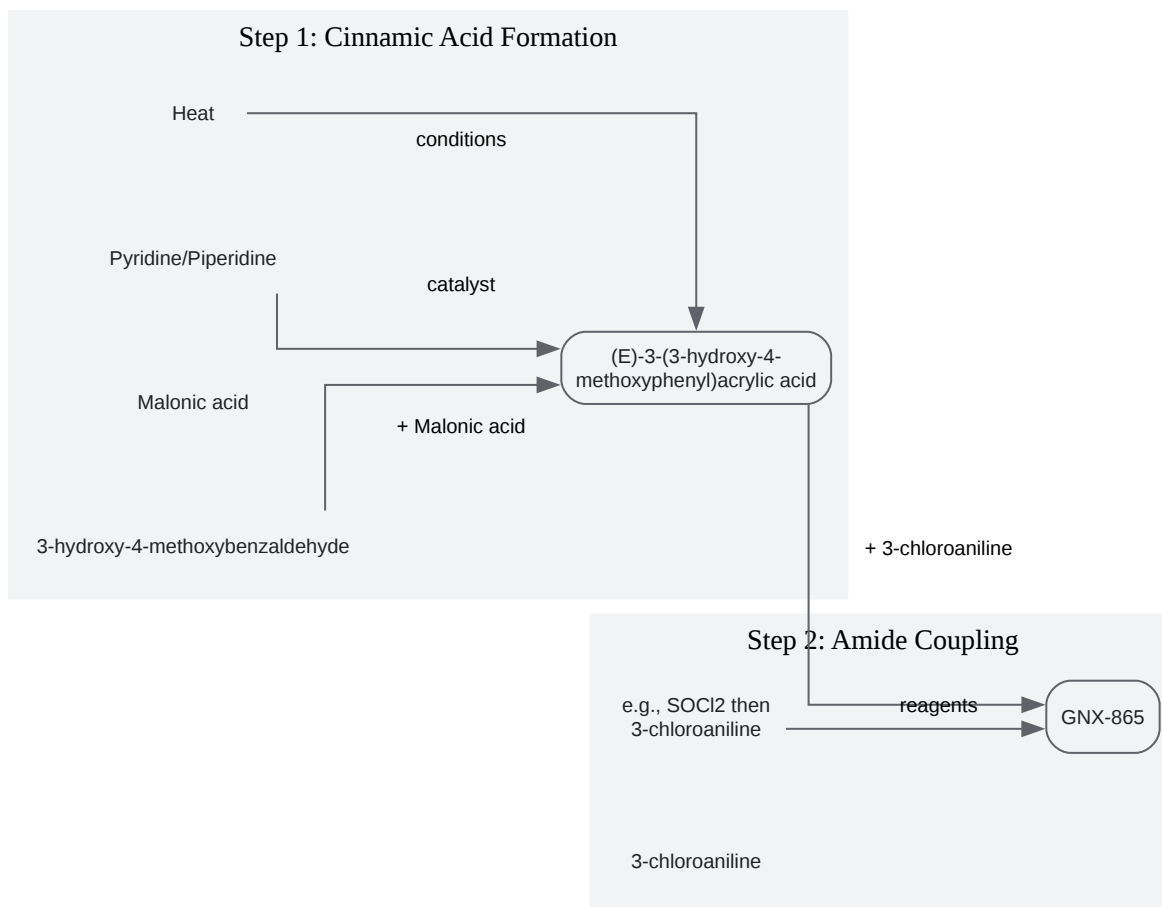
While a specific, detailed synthesis protocol for **GNX-865** is not publicly available in the primary literature, its structure as a cinnamic anilide suggests a straightforward synthesis via an amide coupling reaction. The general approach would involve the reaction of a substituted cinnamic acid or its activated form (e.g., an acyl chloride) with the corresponding aniline.

Proposed Synthesis Route:

The synthesis of **GNX-865** can be envisioned in two main steps:

- Formation of (E)-3-(3-hydroxy-4-methoxyphenyl)acrylic acid: This can be achieved through a Knoevenagel or Perkin condensation from 3-hydroxy-4-methoxybenzaldehyde.
- Amide coupling: The resulting cinnamic acid is then coupled with 3-chloroaniline. This reaction can be mediated by standard peptide coupling reagents (e.g., HATU, HOBt) or by converting the carboxylic acid to a more reactive species like an acyl chloride using thionyl chloride or oxalyl chloride.

A plausible reaction scheme is outlined below:



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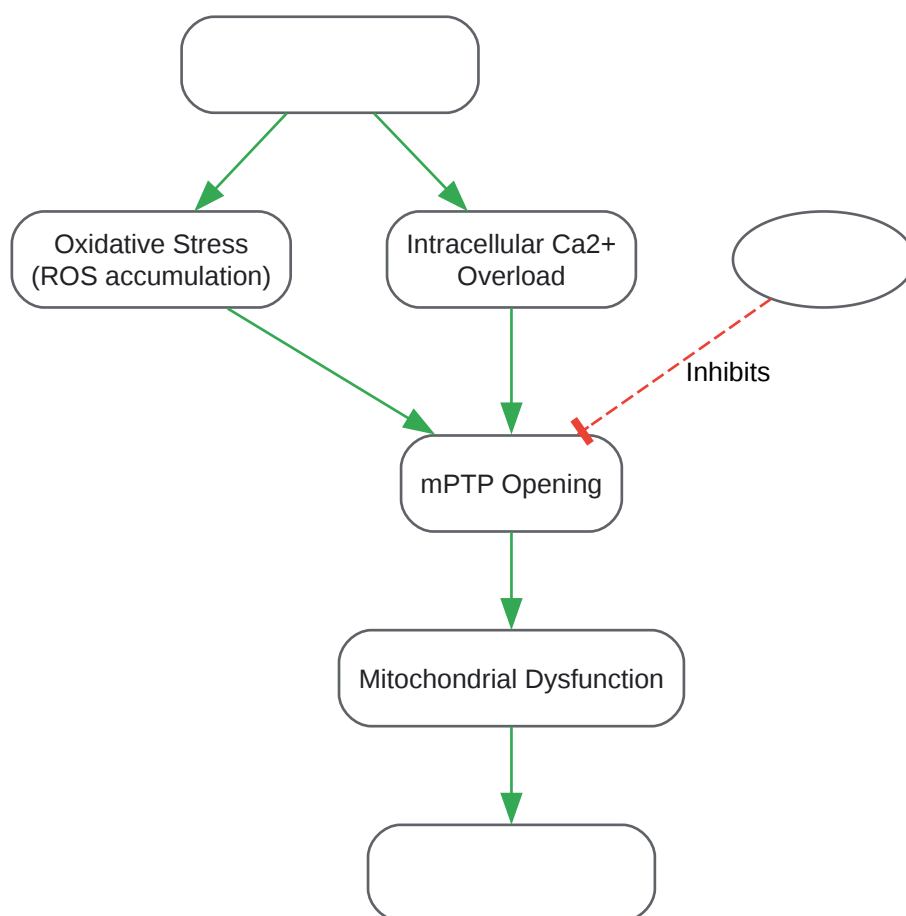
Proposed synthesis of **GNX-865**.

## Mechanism of Action

**GNX-865** exerts its therapeutic effect by inhibiting the opening of the mitochondrial permeability transition pore (mPTP).[1][2] The mPTP is a non-specific channel that can form in the inner mitochondrial membrane under conditions of cellular stress, such as high levels of intracellular calcium and oxidative stress, which are hallmarks of ischemia-reperfusion injury.

Persistent opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, ATP depletion, and mitochondrial swelling. This ultimately results in the release of pro-apoptotic factors and triggers cell death. By inhibiting the opening of the mPTP, **GNX-865** helps to maintain mitochondrial integrity and function, thereby protecting cells from ischemia-reperfusion-induced death.

The signaling pathway illustrating the role of mPTP in ischemia-reperfusion injury and the point of intervention for **GNX-865** is depicted below.



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Signaling pathway of ischemia-reperfusion injury.

## Experimental Protocols

The characterization of **GNX-865** as an mPTP inhibitor relies on specific in vitro assays that measure mitochondrial function in the presence of the compound. The two primary assays are

the mitochondrial swelling assay and the calcium retention capacity (CRC) assay.

## Mitochondrial Swelling Assay

This assay spectrophotometrically measures the change in light scattering of a mitochondrial suspension as an indicator of mitochondrial volume. Inhibition of swelling in the presence of a calcium challenge indicates mPTP inhibition.

Protocol:

- **Mitochondria Isolation:** Isolate mitochondria from a relevant tissue source (e.g., rat liver) by differential centrifugation.
- **Assay Buffer Preparation:** Prepare a swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH<sub>2</sub>PO<sub>4</sub>, pH 7.4).
- **Reaction Mixture:** In a cuvette, add the assay buffer, isolated mitochondria (0.5-1.0 mg/mL), and respiratory substrates (e.g., succinate and rotenone).
- **Compound Addition:** Add **GNX-865** at various concentrations (or vehicle control).
- **Initiation of Swelling:** Induce mPTP opening by adding a bolus of CaCl<sub>2</sub> (e.g., 100-200 µM).
- **Measurement:** Monitor the decrease in absorbance at 540 nm over time using a spectrophotometer. A slower rate of absorbance decrease in the presence of **GNX-865** indicates inhibition of mitochondrial swelling.

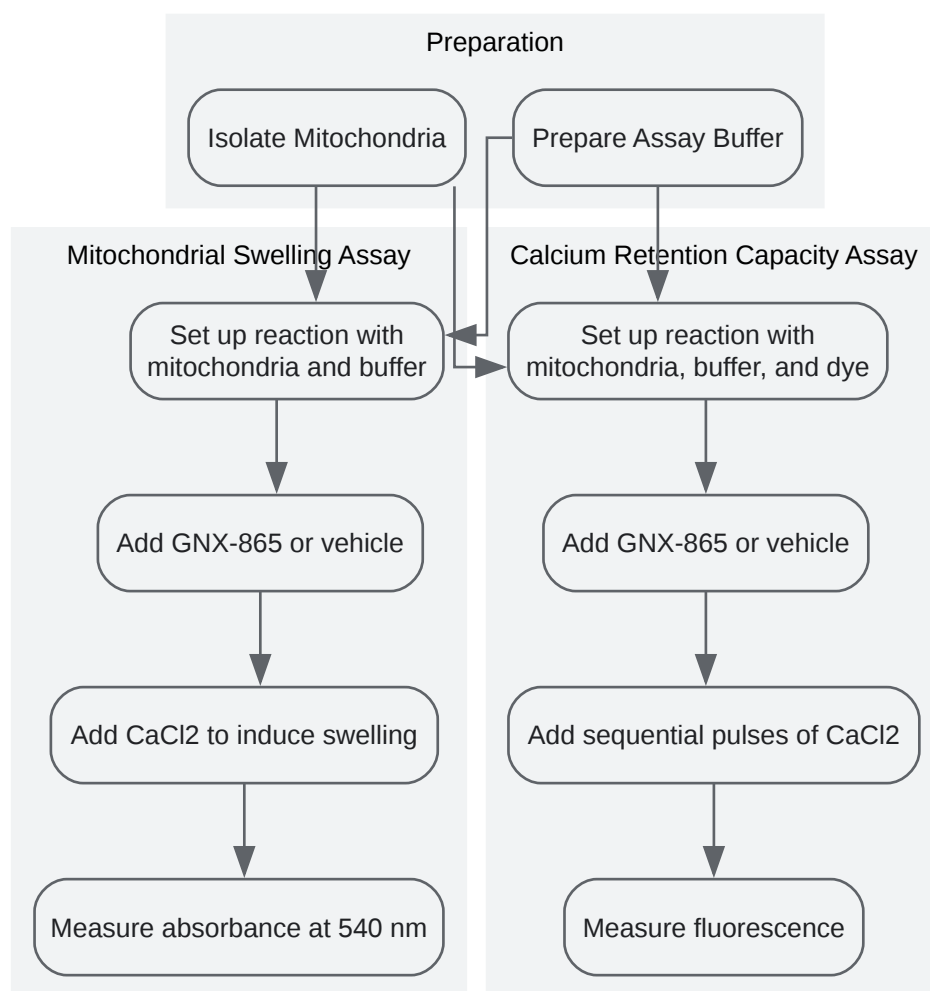
## Calcium Retention Capacity (CRC) Assay

This fluorometric assay measures the ability of mitochondria to sequester calcium before the mPTP opens. An increase in the amount of calcium that mitochondria can retain before pore opening signifies mPTP inhibition.

Protocol:

- **Mitochondria Isolation:** Isolate mitochondria as described above.

- Assay Buffer Preparation: Prepare a CRC buffer (e.g., 250 mM sucrose, 10 mM MOPS, 5 mM succinate, 1 mM Pi-Tris, 10  $\mu$ M EGTA-Tris, pH 7.4).
- Reaction Mixture: In a fluorometer cuvette, add the CRC buffer, isolated mitochondria (0.5-1.0 mg/mL), and a calcium-sensitive fluorescent dye (e.g., Calcium Green 5N).
- Compound Addition: Add **GNX-865** at various concentrations (or vehicle control).
- Calcium Titration: Add sequential pulses of a known concentration of  $\text{CaCl}_2$  (e.g., 10-20  $\mu$ M) to the mitochondrial suspension.
- Measurement: Monitor the fluorescence of the calcium-sensitive dye. Mitochondrial uptake of calcium will be observed as a quenching of the fluorescence signal. The opening of the mPTP is indicated by a large, sustained increase in fluorescence as the mitochondria release the sequestered calcium. The total amount of calcium added before this release is the calcium retention capacity.



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Experimental workflow for in vitro assays.

## Quantitative Data

The primary publication by Fancelli et al. (2014) provides quantitative data for the cinnamic anilide class of compounds. While specific data for **GNX-865** is not explicitly singled out in the abstract, the data for representative compounds from this class demonstrate potent inhibition of the mPTP. The table below summarizes the typical range of activities observed for this class of inhibitors.

Assay	Parameter	Value	Reference
Mitochondrial Swelling	% Inhibition (at 1 $\mu$ M)	70-90%	Fancelli et al., 2014
Calcium Retention Capacity	Fold Increase vs. Control	2-3 fold	Fancelli et al., 2014
In vivo Ischemia-Reperfusion	Infarct Size Reduction	~40-50%	Fancelli et al., 2014

Note: The values presented are representative of the more potent compounds within the cinnamic anilide series as described in the primary literature. For precise values for **GNX-865**, direct consultation of the full publication and its supplementary data is recommended.

## Conclusion

**GNX-865** is a promising mPTP inhibitor that has demonstrated significant cytoprotective effects in preclinical models of ischemia-reperfusion injury. Its discovery as part of the cinnamic anilide class of compounds has provided a valuable new scaffold for the development of mitochondrial-targeted therapeutics. The detailed experimental protocols provided herein should facilitate further research into the biological activities of **GNX-865** and related molecules. Further studies are warranted to fully elucidate its therapeutic potential and to advance it through the drug development pipeline.

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